CBP-93872

G2 checkpoint Chk1 selectivity DNA damage response

CBP-93872 is a precisely targeted G2 checkpoint inhibitor that uniquely abrogates maintenance—but not initiation—of DSB-induced G2 arrest by inhibiting NBS1-mediated ATR activation. Unlike direct ATR catalytic inhibitors (e.g., AZD6738) or Chk1 inhibitors (e.g., MK-8776), it preserves Chk1/Chk2 activity and exerts synthetic lethality exclusively in p53-mutant/CDKN2A wild-type cells. This temporal selectivity enables dissection of checkpoint maintenance machinery, chemosensitization studies with platinum/antimetabolite agents, and high-throughput synthetic lethality screens. Procure ≥98% purity compound to ensure reproducible, mechanism-specific results.

Molecular Formula C10H15BrN2O
Molecular Weight 259.14 g/mol
Cat. No. B1668692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCBP-93872
SynonymsCBP93872;  CBP 93872;  CBP-93872.
Molecular FormulaC10H15BrN2O
Molecular Weight259.14 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NCC(CN)O)Br
InChIInChI=1S/C10H15BrN2O/c1-7-2-3-10(9(11)4-7)13-6-8(14)5-12/h2-4,8,13-14H,5-6,12H2,1H3
InChIKeyAOFSWDJNINCPJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CBP-93872: A G2 Checkpoint Maintenance Inhibitor with Defined Guanidine Analog Structure and Documented Synthetic Lethality in p53-Deficient Models


CBP-93872 (CAS: 67427-51-4) is a guanidine analog [1] initially identified through a high‑throughput screening system designed to detect abrogation of the DNA damage‑induced G2 checkpoint [2]. The compound is classified as a G2 checkpoint inhibitor and is characterized by the molecular formula C10H15BrN2O with a molecular weight of 259.14 g/mol [3]. Pharmacologically, CBP-93872 specifically suppresses the maintenance, but not the initiation, of the DNA double‑strand break (DSB)‑induced G2 arrest by inhibiting NBS1‑mediated ATR activation [3]. This distinct mechanistic profile distinguishes it from general ATR/Chk1 inhibitors and forms the basis for its potential application as a chemosensitizer, particularly in p53‑mutated cancer cells [2].

Why CBP-93872 Cannot Be Substituted by Broad‑Spectrum ATR or Chk1 Inhibitors: Mechanistic Differentiation and p53‑Dependent Activity


Generic substitution of CBP-93872 with other G2 checkpoint inhibitors (e.g., direct ATR catalytic inhibitors such as AZD6738 or Chk1 inhibitors such as MK-8776) fails because of fundamental differences in target engagement and functional outcome. CBP-93872 uniquely abrogates the maintenance phase of the DSB‑induced G2 checkpoint without affecting checkpoint initiation or the kinase activity of Chk1/Chk2 [1]. In contrast, direct ATR catalytic inhibitors block both initiation and maintenance, while many Chk1 inhibitors also suppress Chk2 activity, potentially altering DNA damage response (DDR) fidelity in unintended ways [2]. Moreover, CBP-93872 exhibits a synthetic lethal interaction with p53 mutation and wild‑type CDKN2A status, eliciting G1 arrest exclusively in this genetic background—a selectivity profile not uniformly shared by other G2 checkpoint modulators [3]. These distinctions have direct implications for experimental design and procurement: using a compound with a different mechanism may produce confounding off‑target effects or fail to recapitulate the p53‑dependent activity profile required for specific research models.

Quantitative Differentiation of CBP-93872: Head‑to‑Head, Cross‑Study, and Class‑Level Comparisons with Key G2 Checkpoint Modulators


CBP-93872 Suppresses Chk1 Phosphorylation Without Affecting Chk2 Activity: A Selectivity Profile Distinct from Pan‑Chk1/Chk2 Inhibitors

CBP-93872 decreased phospho‑cdc2 Y15 by inhibiting phosphorylation of Chk1, but did not suppress phospho‑Chk2 or the kinase activities of either Chk1 or Chk2 in cellular or cell‑free assays [1]. In contrast, broad‑spectrum Chk1 inhibitors such as MK‑8776 (SCH 900776) exhibit dual Chk1/Chk2 inhibition with reported IC50 values of 3 nM for Chk1 and ~1.5 μM for Chk2 [2]. This differential selectivity indicates that CBP-93872 acts upstream of Chk1 without directly targeting the kinase domain, preserving Chk2‑mediated DDR functions that may be critical for genomic stability in normal tissues.

G2 checkpoint Chk1 selectivity DNA damage response kinase profiling

CBP-93872 Exhibits Synthetic Lethality in p53‑Mutated, CDKN2A Wild‑Type Cells: Differential Growth Suppression Versus p53‑Wild‑Type and CDKN2A‑Deleted Lines

CBP-93872 directly suppressed the growth of p53‑mutated cancer cell lines with wild‑type CDKN2A by eliciting G1 arrest, but did not suppress the growth of CDKN2A‑deleted and/or wild‑type p53 lines [1]. In comparison, the ATR inhibitor AZD6738 demonstrates broad anti‑proliferative activity across both p53‑wild‑type and p53‑mutant cell lines, with reported IC50 values ranging from 0.01–1 μM regardless of p53 status [2]. This differential genetic dependency highlights CBP-93872's unique utility for studying synthetic lethal interactions specifically in p53‑deficient, CDKN2A‑intact backgrounds.

p53 mutation synthetic lethality CDKN2A G1 arrest

CBP-93872 Potentiates Platinum‑Based Chemotherapy in Colorectal and Pancreatic Cancer Cells: Quantitative Enhancement of Cell Growth Inhibition

In HT29 colorectal cancer cells, combined treatment with CBP‑93872 (50 μM) and oxaliplatin (5–30 μM) or cisplatin (5–100 μM) significantly reduced cell proliferation compared to either agent alone [1]. For example, the combination of CBP‑93872 (50 μM) with oxaliplatin (30 μM) reduced cell viability to approximately 40% of control, whereas oxaliplatin alone at the same concentration reduced viability to ~70% [1]. In contrast, the ATR inhibitor VE‑821 exhibits chemosensitization at nanomolar concentrations (IC50 ~0.8 μM for ATR) but requires higher concentrations (~1–10 μM) to achieve similar synergy with platinum agents in some models [2]. The micromolar effective concentration of CBP‑93872 reflects its indirect mechanism of action and may be advantageous for in vivo dosing where high plasma protein binding of nanomolar ATR inhibitors can limit free drug exposure.

chemosensitization oxaliplatin cisplatin combination therapy

CBP-93872 Specifically Inhibits Maintenance, Not Initiation, of the DSB‑Induced G2 Checkpoint: A Temporal Distinction Versus Direct ATR Catalytic Inhibitors

CBP‑93872 specifically abrogates the maintenance phase of the DSB‑induced G2 checkpoint without affecting checkpoint initiation, as demonstrated by its failure to prevent initial ATR‑dependent phosphorylation events immediately following DNA damage [1]. In contrast, direct ATR catalytic inhibitors such as AZD6738 block both initiation and maintenance, leading to complete abrogation of ATR signaling from the earliest time points [2]. Quantitatively, CBP‑93872 treatment did not reduce the initial wave of ATR‑dependent phosphorylation (e.g., Chk1 Ser345 phosphorylation at 1–2 h post‑irradiation), whereas AZD6738 (1 μM) abolished this phosphorylation within 1 h [1][2]. This temporal differentiation is critical for experimental models where preserving early DDR signaling is required to study later checkpoint adaptation.

G2 checkpoint maintenance ATR activation NBS1 checkpoint initiation

CBP-93872: Optimal Research and Industrial Application Scenarios Based on Validated Differentiation Evidence


Dissecting G2 Checkpoint Maintenance Versus Initiation in DNA Damage Response Studies

CBP‑93872 is uniquely suited for experiments that require separation of the initiation and maintenance phases of the DSB‑induced G2 checkpoint. As shown by Hirokawa et al. [1], the compound does not inhibit early ATR‑dependent phosphorylation events but specifically abrogates checkpoint maintenance. This temporal selectivity allows researchers to investigate the molecular machinery that sustains G2 arrest after the initial damage signal, a distinction not possible with direct ATR catalytic inhibitors that block all ATR activity.

Synthetic Lethality Screens and p53‑Dependent Cancer Cell Models

CBP‑93872 demonstrates growth suppression exclusively in p53‑mutated cancer cell lines that retain wild‑type CDKN2A, eliciting G1 arrest in this specific genetic context [2]. This property makes it an ideal tool compound for high‑throughput synthetic lethality screens aimed at identifying additional vulnerabilities in p53‑deficient tumors, as well as for validating p53‑dependent therapeutic hypotheses in isogenic cell line pairs.

Chemosensitization Studies in Colorectal and Pancreatic Cancer

The compound significantly enhances the anti‑proliferative effects of platinum‑based chemotherapeutics (oxaliplatin, cisplatin) and antimetabolites (5‑FU, gemcitabine) in colorectal and pancreatic cancer cell lines [3]. CBP‑93872 is therefore a valuable reagent for preclinical combination therapy studies aiming to overcome chemoresistance in gastrointestinal malignancies, particularly when p53 status is a stratifying factor.

Mechanistic Investigations of NBS1‑Dependent ATR Activation

CBP‑93872 inhibits NBS1‑mediated ATR activation without affecting DNA‑end resection [1]. This precise mechanism makes it a preferred tool for dissecting the NBS1‑ATR signaling axis in response to DSBs, especially in studies where preservation of resection‑dependent homologous recombination is necessary to avoid confounding effects on DNA repair pathway choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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